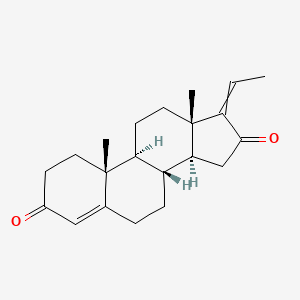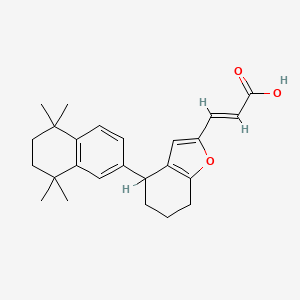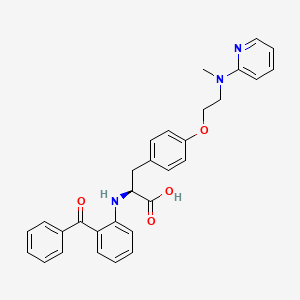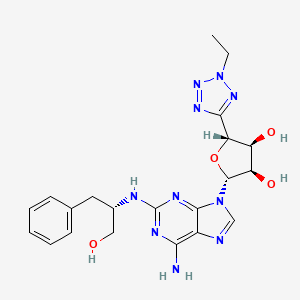
Fenoprofen calcium
Overview
Description
Fenoprofen calcium (anhydrous) is the anhydrous form of the calcium salt of fenprofen. The dihydrate form is used as a non-steroidal anti-inflammatory drug for the management of mild to moderate pain and for the relief of pain and inflammation associated with disorders such as arthritis. It has a role as a cyclooxygenase 2 inhibitor and a cyclooxygenase 1 inhibitor. It contains a fenoprofen(1-).
This compound is the calcium salt form of fenoprofen, a propionic acid derivative with analgesic, non-steroidal antiinflammatory and antirheumatic properties. Fenoprofen inhibits both isozymes of cyclooxygenase; resulting in prostaglandin synthesis inhibition, thereby blocking the conversion of arachidonic acid to prostaglandins. In addition, fenoprofen activate both peroxisome proliferator activated receptors (PPAR)-alpha and -gamma, by which it may down-regulate leukotriene B4 production.
A propionic acid derivative that is used as a non-steroidal anti-inflammatory agent.
See also: Fenoprofen (has active moiety).
Mechanism of Action
Target of Action
Fenoprofen calcium dihydrate primarily targets Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Mode of Action
This compound dihydrate acts by inhibiting the activity of COX-1 and COX-2 enzymes . This inhibition decreases the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever .
Biochemical Pathways
The primary biochemical pathway affected by this compound dihydrate is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, fenoprofen reduces the conversion of arachidonic acid to prostaglandins. This leads to a decrease in the levels of prostaglandins, which are involved in mediating inflammation, pain, and fever.
Pharmacokinetics
This compound dihydrate is rapidly absorbed under fasting conditions, and peak plasma levels are achieved within 2 hours after oral administration . It is highly bound to plasma proteins, which may compete with other drugs for binding sites, potentially increasing their effects and toxicity .
Result of Action
The inhibition of prostaglandin synthesis by this compound dihydrate results in the reduction of inflammation, pain, and fever . In patients with osteoarthritis and rheumatoid arthritis, the anti-inflammatory and analgesic effects of fenoprofen have been demonstrated by a reduction in tenderness, night pain, stiffness, swelling, and overall disease activity .
Biochemical Analysis
Biochemical Properties
Fenoprofen calcium dihydrate inhibits the enzymes COX-1 and COX-2, which are involved in the synthesis of prostaglandins . Prostaglandins are biomolecules that play a key role in inflammation and pain. By inhibiting these enzymes, this compound dihydrate can reduce inflammation and alleviate pain .
Cellular Effects
This compound dihydrate has several effects on cells. It decreases inflammation, pain, and fever, probably through inhibition of cyclooxygenase (COX-2 inhibitor) activity and prostaglandin synthesis . This can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Fenoprofen has been shown to inhibit prostaglandin synthetase isolated from bovine seminal vesicles . This inhibition can lead to changes in gene expression and enzyme activity, contributing to its analgesic, antiinflammatory, and antipyretic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound dihydrate can change over time. For example, about 90% of a single oral dose is eliminated within 24 hours as fenoprofen glucuronide and 4’-hydroxyfenoprofen glucuronide, the major urinary metabolites of fenoprofen
Dosage Effects in Animal Models
In animal models, this compound dihydrate has shown promise against endometriosis-related pain
Metabolic Pathways
This compound dihydrate is involved in the prostaglandin synthesis pathway . It inhibits the enzymes COX-1 and COX-2, which are crucial for the production of prostaglandins . The metabolic pathways of this compound dihydrate involve the formation of fenoprofen glucuronide and 4’-hydroxyfenoprofen glucuronide .
Properties
CAS No. |
71720-56-4 |
|---|---|
Molecular Formula |
C30H30CaO8 |
Molecular Weight |
558.6 g/mol |
IUPAC Name |
calcium;2-(3-phenoxyphenyl)propanoate;dihydrate |
InChI |
InChI=1S/2C15H14O3.Ca.2H2O/c2*1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;;;/h2*2-11H,1H3,(H,16,17);;2*1H2/q;;+2;;/p-2 |
InChI Key |
LZPBLUATTGKZBH-UHFFFAOYSA-L |
SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].O.O.[Ca+2] |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].O.O.[Ca+2] |
Appearance |
Solid powder |
boiling_point |
168-171 °C @ 0.11 MM HG |
Color/Form |
VISCOUS OIL |
melting_point |
168-171 |
| 71720-56-4 | |
physical_description |
Solid |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
31879-05-7 (Parent) 29679-58-1 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Slight (calcium salt) 8.11e-02 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Fenoprofen Fenoprofen Calcium Fenoprofen Dihydrate, Calcium Salt Fenoprofen, Anhydrous, Calcium Salt Nalfon Nalgesic |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















